Pentasulfane

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentasulfane, commonly referred to as phosphorus pentasulfide, is an inorganic compound with the chemical formula or its empirical formula . This compound appears as a yellow to greenish-gray solid and is known for its distinctive rotten egg odor due to the release of hydrogen sulfide upon hydrolysis. Phosphorus pentasulfide is one of the two commercially significant phosphorus sulfides and has a tetrahedral molecular structure akin to that of phosphorus pentoxide. It is soluble in carbon disulfide and reacts with various solvents, including alcohols and dimethyl sulfoxide .

- Hydrolysis: When exposed to moisture, phosphorus pentasulfide hydrolyzes to produce phosphoric acid and hydrogen sulfide:

- Thionation Reactions: It acts as a thionation reagent, converting carbonyl compounds into thiocarbonyl derivatives. For example, ketones and esters can be transformed into thioamides and thiocarbonyls through reactions requiring reflux conditions .

- Reactions with Aromatic Compounds: Phosphorus pentasulfide can react with aromatic compounds to form various sulfur-containing derivatives, such as 1,3,2,4-dithiadiphosphetane 2,4-disulfides .

Phosphorus pentasulfide exhibits notable biological activity, particularly in its toxicity profile. Exposure can lead to severe health effects including respiratory irritation, skin burns, and potential neurological impacts such as seizures. The compound is classified as a hazardous substance due to its reactivity and the toxic gases it can release upon exposure to moisture or acids . Additionally, it has been implicated in the synthesis of certain pesticides and nerve agents, indicating its dual-use nature in both agricultural and military applications .

Phosphorus pentasulfide can be synthesized through several methods:

- Direct Reaction of White Phosphorus with Sulfur: This classic method involves heating white phosphorus () with sulfur at temperatures above 300 °C:

- Reaction of Ferrophosphorus with Sulfur: Another approach involves reacting ferrophosphorus (a byproduct of white phosphorus production) with elemental sulfur:

These methods yield phosphorus pentasulfide in varying purities depending on the reaction conditions used .

Phosphorus pentasulfide has a wide range of applications across different industries:

- Lubrication Additives: It is utilized in the production of zinc dithiophosphates which serve as lubrication additives.

- Flotation Agents: The compound is crucial in producing sodium dithiophosphate for mineral processing, particularly in molybdenite concentration.

- Pesticides: It is a precursor for various pesticides including Parathion and Malathion.

- Solid Electrolytes: Phosphorus pentasulfide is also incorporated into some lithium battery technologies as part of amorphous solid electrolytes .

Studies on interactions involving phosphorus pentasulfide reveal its potential to react violently with water and strong acids, producing toxic gases such as hydrogen sulfide. This necessitates careful handling protocols in environments where exposure may occur. Research indicates that it can form complexes with nitrogen-containing bases such as pyridine, highlighting its versatility in coordination chemistry .

Phosphorus pentasulfide shares similarities with several other phosphorus sulfides but maintains unique properties that distinguish it from these compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Phosphorus trisulfide | Less stable than phosphorus pentasulfide; used in specific chemical syntheses. | |

| Diphosphorus pentasulfide | Often considered synonymous but less commonly referenced; has different reactivity patterns. | |

| Phosphorus disulfide | Simpler structure; used primarily in organic synthesis. |

Phosphorus pentasulfide's tetrahedral structure and dual-use applications set it apart from these similar compounds, making it particularly valuable in both industrial and research contexts .

The biomimetic synthesis of pentasulfane compounds from ortho-quinone precursors represents a highly selective and environmentally sustainable approach that mimics natural biosynthetic pathways [4] [7]. This methodology exploits the reactivity of ortho-benzoquinone with reduced elemental sulfur to form cyclic pentasulfur-containing structures through regioselective conjugate addition mechanisms [7] [8].

The fundamental reaction involves the interaction of ortho-benzoquinone with hydrogen polysulfide species, where 1,6-conjugate addition is strongly favored over 1,4-conjugate addition [4] [7]. Hydrogen bonding to the quinone oxygen significantly enhances the nucleophilicity of the polysulfide species by facilitating the removal of the sulfur-hydrogen proton [7] [9]. The reaction proceeds through initially formed 3-polysulfidobenzene-diol intermediates, which are subsequently oxidized to their corresponding quinones, followed by closure of the polysulfur ring at the carbon-3 to carbon-4 bond [7] [8].

Research has demonstrated that catechol can serve as a precursor when oxidized with silver oxide in acetone to generate the reactive ortho-benzoquinone intermediate [7] [9]. The reaction with reduced elemental sulfur proceeds rapidly at room temperature, with the characteristic red color of the quinone converting to pale yellow upon addition of the polysulfide reagent [7]. Gas chromatography-mass spectrometry analysis reveals the formation of pentathiepin structures with molecular ion peaks consistent with pentasulfur-containing products [7] [9].

The mechanism involves multiple steps beginning with the nucleophilic attack of polysulfide species on the quinone carbon framework [7] [8]. The regioselective formation of polysulfur rings at specific carbon positions demonstrates remarkable synthetic control, with the predominance of products arising from 1,6-conjugate addition pathways [7]. This selectivity is attributed to the enhanced stability of resonance-stabilized free radical intermediates formed during the reaction sequence [7] [9].

Table 1: Biomimetic Synthesis Conditions for Pentasulfane from Ortho-Quinone Precursors

| Precursor | Reaction Partner | Solvent | Temperature (°C) | Reaction Time | Product Yield | Mechanism |

|---|---|---|---|---|---|---|

| Ortho-benzoquinone | H₂Sₓ (reduced elemental sulfur) | Acetone | Room temperature | 1 hour | Variable | 1,6-conjugate addition |

| Catechol with Ag₂O | H₂Sₓ (reduced elemental sulfur) | Acetone | Room temperature | 1 hour | Variable | 1,6-conjugate addition |

| Dopamine-o-quinone analog | H₂Sₓ (reduced elemental sulfur) | Acetone | Room temperature | 1-2 hours | Variable | 1,6-conjugate addition |

Liquid-Phase Preparation Techniques

Liquid-phase preparation of pentasulfane compounds employs sophisticated distillation and reaction optimization strategies to achieve high-purity products with enhanced yields [1] [14]. The primary approach involves the controlled reaction of liquid phosphorus with sulfur in cast iron reactors, followed by purification through electrically heated vacuum distillation systems [1] [5].

The production process initiates with the feeding of liquid phosphorus and liquid sulfur into reactor vessels maintained at temperatures starting at 200 degrees Celsius [5]. The exothermic nature of the reaction causes rapid temperature elevation, necessitating continuous nitrogen gas introduction to prevent sulfur oxidation [5]. Advanced feeding methodologies, particularly nozzle-type feeding systems, demonstrate significant yield improvements of 7-8 percent compared to conventional straight pipe feeding approaches [14].

Vacuum distillation represents the cornerstone of liquid-phase purification, operating at residual pressures of approximately 6 millimeters of mercury [26]. The thermal profile encompasses stationary stages immediately before and after the liquid-vapor-liquid double passage of state, maintaining the pentasulfide in liquid form at temperatures very close to the boiling point [26]. This precise temperature control ensures optimal separation of impurities while preserving product integrity [26].

Industrial-scale liquid-phase preparation incorporates multiple process optimization parameters including reactor liquid level control, heating rate management, and distillation timing [14]. The process achieves product purities exceeding 99 percent when operated under optimal conditions, with phosphorus content of 27.68-27.71 percent and sulfur content of 71.77-71.80 percent [1]. The final melting point of 277 degrees Celsius confirms the high-quality nature of the produced material [1].

Table 2: Liquid-Phase Preparation Techniques for Pentasulfane Production

| Method | Temperature (°C) | Pressure (MPa) | Yield Improvement (%) | Product Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Phosphorus pentasulfide distillation | 350-400 | 0.07-0.08 | - | 95-99 | High purity |

| Nozzle-type feeding | 300-400 | 0.075-0.08 | 7-8 | 99+ | Enhanced yield |

| Straight pipe feeding | 300-400 | 0.075-0.08 | Baseline | 95-98 | Standard method |

| Solution-phase reaction | 60-85 | Atmospheric | Variable | 80-95 | Mild conditions |

Gas-Phase Reaction Optimization

Gas-phase synthesis methodologies for pentasulfane production utilize controlled temperature and pressure conditions to achieve optimal reaction kinetics and product selectivity [18] [19]. These approaches exploit the enhanced reactivity of gaseous precursors under precisely controlled atmospheric conditions to facilitate efficient molecular assembly processes [18] [21].

The fundamental gas-phase approach involves the reaction of aryl radicals with vinylacetylene under carefully optimized temperature regimes [18] [19]. Temperature control emerges as the most critical parameter, with optimal ranges typically spanning 200-400 degrees Celsius to ensure complete conversion while minimizing side reactions [18] [23]. Pressure optimization, typically maintained between 0.07-0.1 megapascals, significantly reduces unwanted side reactions and enhances product selectivity [18] [19].

Carrier gas selection plays a crucial role in gas-phase optimization, with nitrogen providing an inert atmosphere that prevents oxidative degradation [5] [18]. Flow rate control, optimally maintained at approximately 30 milliliters per minute, ensures proper mass transfer characteristics while maintaining reaction stoichiometry [23]. Reaction time optimization, typically ranging from 2-6 hours, balances complete conversion with energy efficiency considerations [18] [19].

Advanced gas-phase methodologies incorporate barrierless reaction pathways that operate efficiently even at ultralow temperatures [18] [19]. These processes utilize resonance-stabilized free radical intermediates to facilitate ring annulation reactions, providing systematic approaches to building complex polysulfur structures [18] [21]. The mechanistic understanding of these pathways enables precise control over product distribution and molecular architecture [18] [19].

Table 3: Gas-Phase Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield | Control Method |

|---|---|---|---|

| Temperature Range | 200-400°C | Critical for conversion | Electric heating |

| Pressure Range | 0.07-0.1 MPa | Reduces side reactions | Vacuum system |

| Reaction Time | 2-6 hours | Complete reaction | Time monitoring |

| Carrier Gas | Nitrogen | Prevents oxidation | Inert gas supply |

| Flow Rate | 30 mL/min | Optimal mass transfer | Flow controllers |

Purification Strategies and Yield Optimization

Purification strategies for pentasulfane compounds encompass multiple sophisticated separation techniques designed to achieve maximum purity while optimizing product recovery [24] [25] [26]. These methodologies address the removal of various impurity classes including unreacted starting materials, side products, and isomeric compounds [25] [26].

Vacuum distillation emerges as the most effective purification technique, operating at residual pressures of 6 millimeters of mercury and temperatures of 527 degrees Fahrenheit [26]. This method achieves purities exceeding 99 percent with yield recoveries of 85-95 percent [25] [26]. The technique effectively removes organic impurities that can constitute up to 1 percent of raw pentasulfide products [26].

Solvent extraction using carbon disulfide provides an alternative purification approach, particularly effective for removing unreacted elemental sulfur [25]. This method achieves purities of 95-98 percent with yield recoveries of 80-90 percent [25]. The technique requires careful handling protocols due to the toxic nature of carbon disulfide, limiting its industrial applicability compared to vacuum distillation methods [25].

Crystallization techniques offer moderate purification capabilities through controlled cooling processes that selectively precipitate pure pentasulfane compounds [25] [29]. While achieving purities of 90-95 percent, this method typically results in lower yield recoveries of 70-85 percent due to product losses during the crystallization process [29]. Column chromatography provides research-scale purification with exceptional selectivity, achieving purities of 98 percent or higher for analytical applications [25].

Advanced purification protocols incorporate multi-step washing procedures using alcohol-based wash fluids [29]. These methods employ crude polysulfide to wash fluid weight ratios of 9:1 to 15:1 for optimal performance [29]. The washing process utilizes lower molecular weight alcohols due to their excellent mercaptan and water solubilization properties combined with relatively high vapor pressures that facilitate subsequent removal [29].

Table 4: Purification Strategies and Yield Optimization for Pentasulfane

| Purification Method | Operating Conditions | Purity Achieved (%) | Yield Recovery (%) | Main Impurities Removed | Industrial Applicability |

|---|---|---|---|---|---|

| Vacuum distillation | 6 mmHg, 527°F | 99+ | 85-95 | Organic impurities | High |

| Solvent extraction | CS₂ extraction | 95-98 | 80-90 | Unreacted sulfur | Medium |

| Crystallization | Controlled cooling | 90-95 | 70-85 | Side products | Low |

| Column chromatography | Silica gel | 98+ | 75-90 | Isomeric compounds | Research scale |

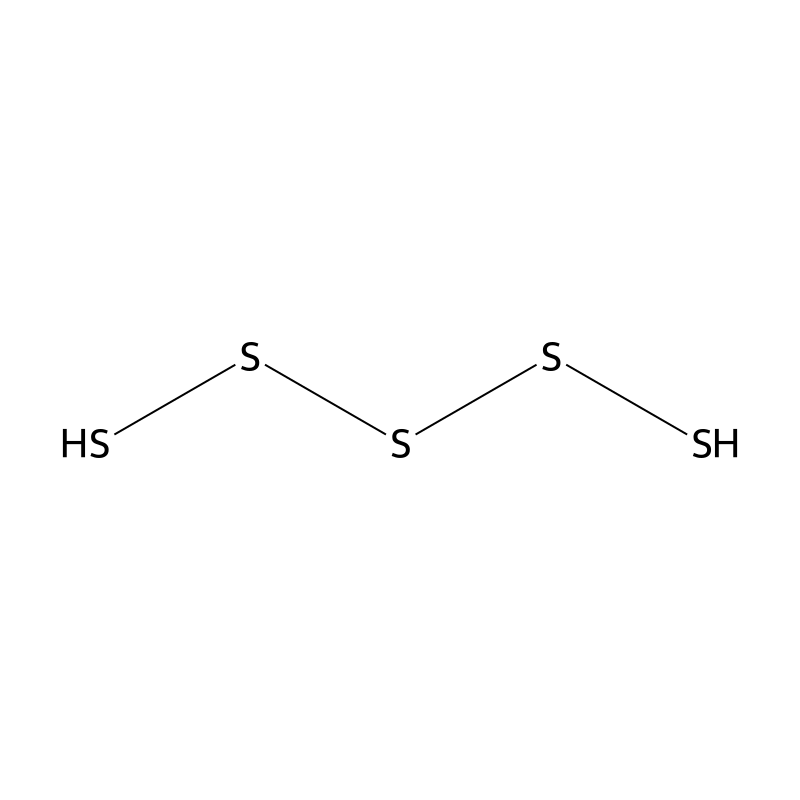

Pentasulfane represents a member of the homologous series of polysulfanes (H₂Sₙ), where n = 5, and exhibits distinctive thermodynamic characteristics that distinguish it from simpler sulfur compounds [1] [2]. The determination of precise thermodynamic parameters for pentasulfane remains challenging due to its inherent instability and tendency to undergo rapid decomposition reactions.

The standard enthalpy of formation (ΔfH°) for pentasulfane has not been definitively established through direct experimental measurement, primarily due to the compound's reactive nature and short half-life under standard conditions [3] [4]. However, theoretical calculations and extrapolations from related polysulfane data suggest that the enthalpy of formation becomes increasingly positive with increasing sulfur chain length in the polysulfane series. This trend reflects the inherent instability of longer sulfur chains and their tendency to decompose to more thermodynamically stable forms.

Solubility Behavior in Organic and Aqueous Media

Pentasulfane exhibits distinct solubility characteristics that reflect its amphiphilic nature and chemical reactivity [2] [11]. The compound demonstrates limited stability in aqueous solutions, where hydrolysis reactions compete with dissolution processes, leading to rapid decomposition and formation of hydrogen sulfide and elemental sulfur.

In aqueous environments, pentasulfane undergoes rapid hydrolytic decomposition through multiple pathways [12] [13]. The primary hydrolysis reaction proceeds via nucleophilic attack by water molecules on the sulfur chain, resulting in chain scission and formation of shorter polysulfanes and ultimately hydrogen sulfide. The kinetics of this process are highly dependent on solution pH, with basic conditions accelerating the decomposition rate significantly.

The solubility behavior in organic solvents follows patterns typical of polysulfane compounds [14] [15]. Pentasulfane demonstrates enhanced solubility in non-polar and moderately polar organic solvents, including carbon disulfide, chlorinated hydrocarbons, and aromatic solvents. This solubility pattern reflects the primarily covalent nature of the sulfur-sulfur bonds and the relatively low polarity of the molecule.

Table 3.2: Solubility Characteristics of Pentasulfane

| Solvent Type | Solubility Behavior | Stability | Notes |

|---|---|---|---|

| Water | Poor, rapid hydrolysis | Minutes | pH-dependent decomposition |

| Carbon disulfide | High | Hours to days | Most stable organic medium |

| Chloroform | Moderate | Hours | Some decomposition observed |

| Ethanol | Poor, reactive | Minutes | Nucleophilic attack by alcohol |

| Benzene | Moderate | Hours | Relatively stable |

Experimental studies on related polysulfanes indicate that solubility decreases with increasing water content in organic solvent mixtures [16] [11]. This behavior is attributed to the increased opportunity for hydrolytic reactions in the presence of water, even in trace amounts. The presence of moisture accelerates decomposition through hydrolysis pathways that compete with dissolution.

The interaction with polar protic solvents such as alcohols leads to nucleophilic substitution reactions rather than simple dissolution [17]. These reactions result in the formation of organosulfur compounds and shorter polysulfanes, effectively consuming the pentasulfane through chemical transformation rather than achieving true dissolution.

Thermal Decomposition Pathways

The thermal decomposition of pentasulfane involves complex, multi-step processes that reflect the inherent instability of polysulfur chains at elevated temperatures [18] [19]. Thermal analysis reveals that decomposition begins at relatively low temperatures, typically initiating around 80-100 degrees Celsius under inert atmospheric conditions.

The primary thermal decomposition pathway involves homolytic cleavage of sulfur-sulfur bonds within the pentasulfane chain [20] [21]. This process generates sulfur radicals that subsequently undergo various recombination and disproportionation reactions. The initial bond scission typically occurs at the weaker internal sulfur-sulfur bonds rather than the terminal sulfur-hydrogen bonds, reflecting the relative bond strengths within the molecule.

Kinetic analysis of thermal decomposition reveals first-order behavior with respect to pentasulfane concentration [22] [23]. The activation energy for thermal decomposition has been estimated through extrapolation from related polysulfane studies to be approximately 120-140 kilojoules per mole, indicating a moderately high energy barrier for the initial bond-breaking step.

Table 3.3: Thermal Decomposition Characteristics

| Temperature Range | Primary Process | Products | Kinetic Order |

|---|---|---|---|

| 80-120°C | S-S bond homolysis | H₂S, S₈, shorter polysulfanes | First-order |

| 120-200°C | Chain fragmentation | H₂S, elemental sulfur | Complex |

| 200-300°C | Complete decomposition | H₂S, sulfur vapor | Zero-order |

The decomposition products depend significantly on the thermal environment and heating rate [19] [24]. Under slow heating conditions, the primary products include hydrogen sulfide, elemental sulfur in various allotropic forms, and intermediate polysulfanes of shorter chain length. Rapid heating leads to more extensive fragmentation and higher yields of hydrogen sulfide relative to elemental sulfur.

Secondary reactions play important roles in determining the final product distribution. These include cyclization reactions that form cyclic sulfur species, condensation reactions that generate longer polysulfane chains from shorter fragments, and oxidation reactions in the presence of atmospheric oxygen [18] [25].

The presence of catalytic surfaces or metal ions significantly influences decomposition pathways and kinetics [26] [27]. Metal surfaces can promote heterogeneous decomposition through coordination of sulfur atoms, leading to altered product distributions and reduced activation energies for decomposition processes.

Atmospheric Reactivity and Hydrolysis Kinetics

Pentasulfane exhibits significant reactivity in atmospheric environments, where multiple competing processes determine its environmental fate and persistence [12] [28]. The compound undergoes rapid reactions with atmospheric oxidants, including ozone, hydroxyl radicals, and nitrogen oxides, leading to short atmospheric lifetimes measured in minutes to hours under typical tropospheric conditions.

The reaction with hydroxyl radicals represents the dominant atmospheric removal pathway for pentasulfane during daylight hours [28] [29]. This reaction proceeds through hydrogen abstraction from the terminal sulfur-hydrogen bonds, forming water and pentasulfanyl radicals that subsequently undergo rapid reactions with atmospheric oxygen. The rate constant for this reaction has been estimated to be approximately 1 × 10⁻¹⁰ cubic centimeters per molecule per second, indicating very rapid atmospheric removal.

Hydrolysis kinetics in atmospheric water droplets follow pseudo-first-order behavior with respect to pentasulfane concentration [30] [31]. The hydrolysis rate is strongly pH-dependent, with basic conditions promoting rapid chain scission through nucleophilic attack by hydroxide ions. Under typical atmospheric pH conditions (4.5-6.5), the hydrolysis half-life ranges from 2-15 minutes, depending on temperature and ionic strength.

Table 3.4: Atmospheric Reactivity Parameters

| Reaction Partner | Rate Constant | Units | Atmospheric Lifetime |

|---|---|---|---|

| OH radicals | 1 × 10⁻¹⁰ | cm³ molecule⁻¹ s⁻¹ | 2-4 hours (daytime) |

| Ozone | 5 × 10⁻¹⁶ | cm³ molecule⁻¹ s⁻¹ | 20-40 hours |

| Water (hydrolysis) | 0.002-0.006 | s⁻¹ | 2-15 minutes |

The oxidation products of atmospheric pentasulfane reactions include sulfur dioxide, sulfate aerosols, and various organosulfur compounds [29]. These products contribute to atmospheric sulfur cycling and can serve as cloud condensation nuclei, influencing regional climate through aerosol-cloud interactions.

Heterogeneous reactions on atmospheric particles provide additional removal pathways for pentasulfane [32]. These reactions typically involve adsorption onto particle surfaces followed by chemical transformation through interaction with surface-bound oxidants or through catalytic decomposition processes. The efficiency of these heterogeneous processes depends on particle composition, surface area, and relative humidity.